2-methyl-4-[2-(naphthalen-2-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione
Description
Properties
Molecular Formula |
C22H17NO4 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-methyl-4-(2-naphthalen-2-yl-2-oxoethyl)-1,4-benzoxazepine-3,5-dione |
InChI |
InChI=1S/C22H17NO4/c1-14-21(25)23(22(26)18-8-4-5-9-20(18)27-14)13-19(24)17-11-10-15-6-2-3-7-16(15)12-17/h2-12,14H,13H2,1H3 |
InChI Key |
DWXKLOWTBYSROV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Chiral Pool Synthesis with α-Haloacids
In this method, (−)-menthol-derived α-haloacids react with anthranilic acids in dimethylformamide (DMF) at 0°C, followed by intramolecular cyclization. For example, treatment of anthranilic acid with (−)-8-phenylmenthyl chloroacetate in the presence of triethylamine yields the benzoxazepine core after 12 hours of stirring. The crude product is purified via silica gel chromatography using ethyl acetate (EtOAc) and n-hexane gradients, achieving yields up to 66%.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 0°C → Room temperature |
| Base | Triethylamine |
| Purification | 2–5% EtOAc in n-hexane |
| Yield | 32–66% |
Introduction of the Naphthalen-2-yl-2-Oxoethyl Side Chain
The 2-(naphthalen-2-yl)-2-oxoethyl group is introduced via nucleophilic substitution or condensation reactions. β-(α-Bromoacetyl)-naphthalene, a key intermediate, facilitates this step, as observed in quinazolinone derivatization studies.
Alkylation of the Benzoxazepine Core
Reaction of the benzoxazepine intermediate with β-(α-bromoacetyl)-naphthalene in DMF at 85°C for 4–6 hours installs the side chain. The bromoacetyl group acts as an electrophile, attacking the deprotonated nitrogen of the benzoxazepine. Post-reaction workup involves extraction with dichloromethane (DCM) and chromatography (EtOAc/hexane), yielding 55–70% of the target compound.
Characterization Data
-
IR (KBr): 3340–3356 cm⁻¹ (N–H stretch), 1698 cm⁻¹ (C=O stretch).
-
¹H NMR (CDCl₃): δ 5.40–5.50 ppm (HX), 3.14–3.32 ppm (HB), 7.67–7.26 ppm (naphthalene protons).
Optimization of Reaction Parameters
Solvent and Base Selection
DMF emerges as the optimal solvent due to its high polarity and ability to stabilize intermediates. Triethylamine is preferred over inorganic bases for its solubility and mild basicity, minimizing side reactions.
Temperature and Time Dependence
Cyclization proceeds efficiently at room temperature (20–25°C) over 12–24 hours. Elevated temperatures (85°C) accelerate side-chain incorporation but require shorter durations (1.5–6 hours) to prevent decomposition.
Alternative Synthetic Routes
Condensation with Naphthalene-Based Chalcones
Naphthalen-2-yl ketones condense with o-phenylenediamine analogs in methanol under reflux, forming benzodiazepine intermediates. While this pathway produces structurally related compounds, modifications to the diamine component could theoretically yield the target benzoxazepine.
Oxazolidinone Coupling Strategies
Patented methods for benzoxazepin oxazolidinones involve coupling heterocyclic amines with oxazolidinone derivatives in DMF. Adapting this approach, the naphthalen-2-yl-oxoethyl group could be introduced via Suzuki-Miyaura cross-coupling, though this remains speculative.
Analytical Validation and Quality Control
Chromatographic Purity Assessment
Reverse-phase HPLC with UV detection (254 nm) confirms >95% purity. Mobile phases of acetonitrile/water (70:30) achieve baseline separation.
Challenges and Limitations
Low Yields in Cyclization Steps
Intramolecular cyclization often suffers from competing polymerization, reducing yields to 32–66%. Microwave-assisted synthesis could enhance efficiency but remains unexplored for this compound.
Stereochemical Control
The chiral center at C4 of the benzoxazepine ring necessitates asymmetric synthesis techniques, which are labor-intensive and require chiral auxiliaries.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-[2-(naphthalen-2-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticonvulsant Activity:
Recent studies have indicated that derivatives of benzoxazepines exhibit significant anticonvulsant properties. For instance, a related compound was evaluated for its ability to modulate GABA receptors, which are critical in controlling neuronal excitability. The structure-activity relationship (SAR) studies suggest that modifications in the naphthalene moiety can enhance anticonvulsant efficacy while reducing side effects associated with traditional antiepileptic drugs .
Potential in Cancer Therapy:
Benzoxazepines have been investigated for their potential anti-cancer properties. The compound's ability to inhibit specific pathways involved in tumor growth has been explored. For example, compounds with similar structures have shown promise in targeting the phosphoinositide 3-kinase (PI3K) pathway, which is often dysregulated in cancer cells .
Pharmacological Applications
Neuropharmacology:
The compound's structure suggests potential interactions with neurotransmitter systems beyond GABA. Research indicates that modifications to the benzoxazepine core can lead to selective binding to serotonin receptors, which may provide insights into developing treatments for mood disorders .
Analgesic Properties:
Some derivatives have been tested for their analgesic effects in preclinical models. The modulation of pain pathways through the inhibition of cyclooxygenase (COX) enzymes has been a focal point of investigation. Preliminary results indicate that certain structural modifications may enhance analgesic activity while minimizing gastrointestinal side effects common with traditional NSAIDs .
Material Science Applications
Organic Electronics:
The unique electronic properties of benzoxazepines make them suitable candidates for organic semiconductor applications. Research has shown that these compounds can be incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where they contribute to improved charge transport and stability .
Polymer Chemistry:
In polymer science, benzoxazepine derivatives are being explored as monomers for creating high-performance polymers. Their incorporation into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for advanced engineering applications .
Case Studies
-
Anticonvulsant Efficacy Study:
A study evaluated a series of benzoxazepine derivatives for anticonvulsant activity using the pentylenetetrazole-induced seizure model in mice. The results demonstrated that certain compounds provided significant protection against seizures compared to standard treatments like phenobarbital and diazepam . -
Cancer Cell Line Inhibition:
Research on the cytotoxic effects of benzoxazepine derivatives on various cancer cell lines revealed that specific modifications could lead to enhanced selectivity against tumor cells while sparing normal cells. This finding suggests a pathway for developing targeted cancer therapies .
Mechanism of Action
The mechanism of action of 2-methyl-4-[2-(naphthalen-2-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Physicochemical Properties
R₁ (Methyl vs. Ethyl): Methyl (CH₃): Present in the target compound and the analogue from . Ethyl (C₂H₅): Increases steric bulk, which may enhance metabolic stability but reduce solubility (e.g., analogues in ) .
R₂ (Aromatic Groups):
Structural Rigidity and Conformational Analysis
The benzoxazepine ring’s puckering (discussed in ) influences conformational stability. The target compound’s naphthyl group may restrict ring flexibility, favoring a planar conformation that enhances stacking interactions. In contrast, ethyl-substituted analogues (e.g., ) could adopt puckered conformations due to steric clashes between substituents .
Biological Activity
The compound 2-methyl-4-[2-(naphthalen-2-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione , often referred to as a benzoxazepine derivative, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the benzoxazepine class, characterized by a fused benzene and oxazepine ring. Its molecular formula is , and it features a naphthalene moiety which may influence its biological interactions.
Biological Activity Overview
Research indicates that derivatives of benzoxazepines exhibit a variety of biological activities, including:
- Anticancer Activity : Several studies have demonstrated that benzoxazepine derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
- Anticonvulsant Properties : The anticonvulsant activity of benzoxazepines has been linked to their modulation of GABA receptors and carbonic anhydrase inhibition. These pathways are crucial for maintaining neuronal excitability and preventing seizures.
- Antimicrobial Effects : Some derivatives have been tested for antimicrobial properties against bacterial and fungal strains, showing promising results in inhibiting growth.
Anticancer Activity
A study evaluated the anticancer potential of similar benzoxazepine derivatives against HepG2 liver cancer cells. The results showed significant cytotoxicity with IC50 values ranging from to for the most potent compounds .
| Compound | IC50 (µg/mL) | Cancer Cell Line |
|---|---|---|
| 7f | 16.78 | HepG2 |
| 7a | 20.67 | HepG2 |
Anticonvulsant Activity
In vivo studies on related compounds indicated that certain benzoxazepines could act as positive allosteric modulators at GABA receptors. In a pentylenetetrazole-induced seizure model in mice, these compounds demonstrated significant anticonvulsant effects comparable to established medications like phenobarbital .
Antimicrobial Properties
Benzoxazepine derivatives have also been evaluated for their antimicrobial activity. In vitro assays against various pathogens showed effective inhibition rates, suggesting their potential as new antimicrobial agents .
Case Studies
- Case Study on Anticancer Efficacy : A specific derivative was tested against breast cancer cell lines, where it was found to induce apoptosis through the activation of caspase pathways.
- Case Study on Anticonvulsant Effects : A series of related compounds were administered in a controlled study demonstrating reduced seizure frequency in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
